Atazanavir Atazanavir Atazanavir is an antiretroviral drug of the protease inhibitor (PI) class. It is sold under the trade name Reyataz. Like other antiretrovirals, it is used to treat infection of human immunodeficiency virus. Atazanavir is distinguished from other PIs in that it can be given once-daily and has lesser effects on the patient/'s lipid profile. Like other protease inhibitors, it is used only in combination with other HIV medications.
Brand Name: Vulcanchem
CAS No.: 198904-31-3
Catalog No.: VC000277
InChI: InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,3
SMILES: CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC
Molecular Formula: C₃₈H₅₂N₆O₇
Molecular Weight: 704.86

Atazanavir

* For research use only. Not for human or veterinary use.

CAS No.: 198904-31-3

APIs

Catalog No.: VC000277

Molecular Formula: C₃₈H₅₂N₆O₇

Molecular Weight: 704.86

Availability: Please Inquire

Price: Please Inquire

Atazanavir - 198904-31-3

CAS No. 198904-31-3
Product Name Atazanavir
Synonyms Latazanavir, Zrivada, Reyataz, BMS-232632
Molecular Formula C₃₈H₅₂N₆O₇
Molecular Weight 704.86
InChI InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,3
InChIKey AXRYRYVKAWYZBR-GASGPIRDSA-N
SMILES CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC
Appearance Solid powder
Purity > 98%
Description Atazanavir is an antiretroviral drug of the protease inhibitor (PI) class. It is sold under the trade name Reyataz. Like other antiretrovirals, it is used to treat infection of human immunodeficiency virus. Atazanavir is distinguished from other PIs in that it can be given once-daily and has lesser effects on the patient/'s lipid profile. Like other protease inhibitors, it is used only in combination with other HIV medications.
References 1: Grant MT, Eisner BH, Bechis SK. Ureteral Obstruction Due to Radiolucent
Atazanavir Ureteral Stones. J Endourol Case Rep. 2017 Oct 1;3(1):152-154. doi:
10.1089/cren.2017.0096. eCollection 2017. PubMed PMID: 29098200; PubMed Central
PMCID: PMC5665548.
2: Perrier M, Visseaux B, Landman R, Joly V, Todesco E, Yazdanpanah Y, Calvez V,
Marcelin AG, Descamps D, Charpentier C. No impact of HIV-1 protease minority
resistant variants on the virological response to a first-line PI-based regimen
containing darunavir or atazanavir. J Antimicrob Chemother. 2017 Oct 25. doi:
10.1093/jac/dkx366. [Epub ahead of print] PubMed PMID: 29077926.
3: Restelli U, Fabbiani M, Di Giambenedetto S, Nappi C, Croce D. Update of the
budget impact analysis of the simplification to atazanavir + ritonavir +
lamivudine dual therapy of HIV-positive patients receiving atazanavir-based
triple therapies in Italy starting from data of the Atlas-M trial. Clinicoecon
Outcomes Res. 2017 Sep 27;9:569-571. doi: 10.2147/CEOR.S143377. eCollection 2017.
PubMed PMID: 29026324; PubMed Central PMCID: PMC5627749.
4: Beckman JA, Wood BR, Ard KL, Price CN, Solomon DA, Zuflacht JP, Milian J,
Prenner JC, Sax PE. Conflicting effects of atazanavir therapy on atherosclerotic
risk factors in stable HIV patients: A randomized trial of regimen switch to
atazanavir. PLoS One. 2017 Oct 12;12(10):e0181993. doi:
10.1371/journal.pone.0181993. eCollection 2017. PubMed PMID: 29023508; PubMed
Central PMCID: PMC5638209.
5: Focà E, Calcagno A, Bonito A, Simiele M, Domenighini E, D/'Avolio A, Quiros
Roldan E, Trentini L, Casari S, Di Perri G, Castelli F, Bonora S. Atazanavir
intracellular concentrations remain stable during pregnancy in HIV-infected
patients. J Antimicrob Chemother. 2017 Nov 1;72(11):3163-3166. doi:
10.1093/jac/dkx274. PubMed PMID: 28961777.
6: Kulkarni R, Hodder SL, Cao H, Chang S, Miller MD, White KL. Week 48 resistance
analysis of Elvitegravir/Cobicistat/Emtricitabine/Tenofovir DF versus Atazanavir
+ Ritonavir + Emtricitabine/Tenofovir DF in HIV-1 infected women (WAVES study
GS-US-236-0128). HIV Clin Trials. 2017 Jul;18(4):164-173. doi:
10.1080/15284336.2017.1370059. PubMed PMID: 28891788.
7: Naidoo A, Naidoo K, Ramsuran V, Reddy M, Padayatchi N. Hyperbilirubinemia in
atazanavir-treated human immunodeficiency virus-infected patients: the impact of
the UGT1A1*28 allele. Pharmgenomics Pers Med. 2017 Aug 23;10:233-234. doi:
10.2147/PGPM.S146787. eCollection 2017. PubMed PMID: 28883739; PubMed Central
PMCID: PMC5574687.
8: Song S, Ji Y, Zhang G, Zhang X, Li B, Li D, Jiang W. Protective Effect of
Atazanavir Sulphate Against Pulmonary Fibrosis In Vivo and In Vitro. Basic Clin
Pharmacol Toxicol. 2017 Aug 16. doi: 10.1111/bcpt.12871. [Epub ahead of print]
PubMed PMID: 28816009.
9: Panagopoulos P, Maltezos E, Hatzakis A, Paraskevis D. Hyperbilirubinemia in
atazanavir treated HIV-infected patients: the impact of the UGT1A1*28 allele.
Pharmgenomics Pers Med. 2017 Jun 20;10:205-208. doi: 10.2147/PGPM.S107152.
eCollection 2017. Review. PubMed PMID: 28790862; PubMed Central PMCID:
PMC5488765.
10: Orrell C, Hagins DP, Belonosova E, Porteiro N, Walmsley S, Falcó V, Man CY,
Aylott A, Buchanan AM, Wynne B, Vavro C, Aboud M, Smith KY; ARIA study team.
Fixed-dose combination dolutegravir, abacavir, and lamivudine versus
ritonavir-boosted atazanavir plus tenofovir disoproxil fumarate and emtricitabine
in previously untreated women with HIV-1 infection (ARIA): week 48 results from a
randomised, open-label, non-inferiority, phase 3b study. Lancet HIV. 2017 Jul 17.
pii: S2352-3018(17)30095-4. doi: 10.1016/S2352-3018(17)30095-4. [Epub ahead of
print] PubMed PMID: 28729158.